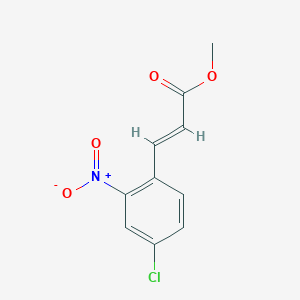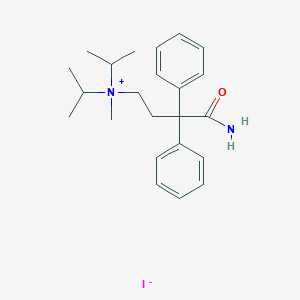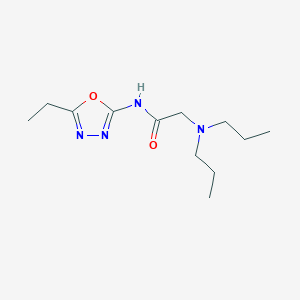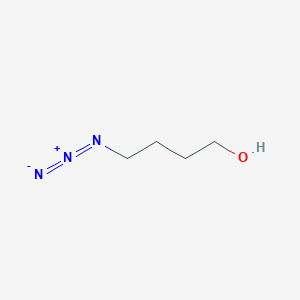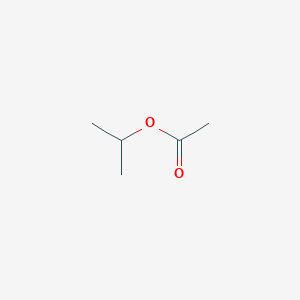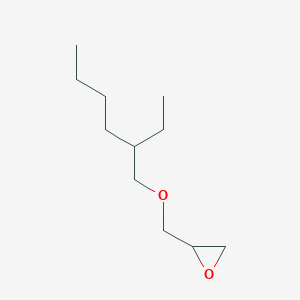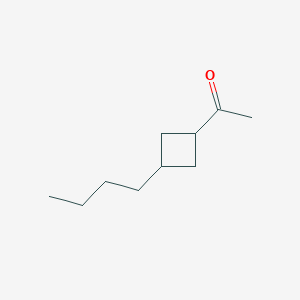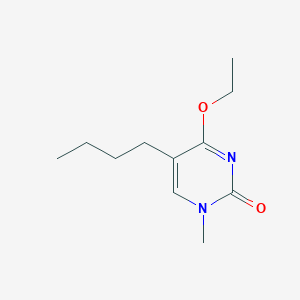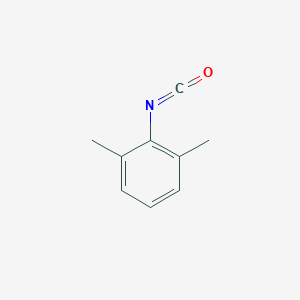
Dimethyl cis-stilbene-4,4'-dicarboxylate
概要
説明
Dimethyl cis-stilbene-4,4'-dicarboxylate is a derivative of stilbene, a compound that has been extensively studied due to its interesting photochemical and photophysical properties. Stilbene and its derivatives, such as α-methyl-cis-stilbene and 4,4'-dimethoxystilbene, exhibit isomerization behavior that is crucial for applications in molecular switches and understanding reaction mechanisms in organic chemistry .
Synthesis Analysis
The synthesis of stilbene derivatives often involves the formation of complexes, as seen in the preparation of η6-chromiumtricarbonyl complexes of stilbene and 4,4'-dimethoxystilbene. These complexes are stable in dry solid form but can disintegrate upon exposure to certain conditions, leading to the liberation of ligands as a mixture of cis-trans isomers . This behavior is indicative of the dynamic nature of stilbene derivatives and their potential for isomerization.
Molecular Structure Analysis
The molecular structure of stilbene derivatives can be probed using techniques such as photoelectron spectroscopy. Differences in the electronic structure between cis- and trans-isomers of stilbene have been observed, with specific attention to the splitting between molecular orbital bands. These differences are attributed to steric hindrance and through-space interactions, which are important factors in the molecular structure of stilbene derivatives .
Chemical Reactions Analysis
Stilbene derivatives undergo various chemical reactions, including isomerization and oxidation. The isomerization from cis to trans stilbene derivatives has been studied using gamma-ray radiolysis, revealing insights into the reaction mechanisms and the influence of substituents on the central C=C double bond . Additionally, the interaction of cis-stilbene radical cations with neutral molecules has been investigated, suggesting a possible role of dimeric radical cations as intermediates in the isomerization process .
Physical and Chemical Properties Analysis
The physical and chemical properties of stilbene derivatives are influenced by their molecular structure and the environment. For instance, trans-4-dimethylamino-4'-(1-oxobutyl)stilbene has been used as a fluorescent probe to measure properties of lipid bilayer membranes, such as dielectric constant and micro-viscosity. The quantum yield of this derivative is sensitive to environmental polarity and matrix rigidity, which are factors that affect the non-radiative deactivation associated with trans-cis isomerization .
科学的研究の応用
Photoelectron Spectra
Dimethyl cis-stilbene-4,4'-dicarboxylate has been studied in the context of its photoelectron spectra. A study highlighted the difference in the carbonyl n orbital ionization potentials between dimethyl maleate and fumarate, interpreting it in terms of through-bond interaction, and comparing it to cis- and trans-stilbenes (Kobayashi, Yokota, & Nagakura, 1975).
Isomerization Studies
The compound's isomerization characteristics have been a subject of study, particularly focusing on the efficiency of cis → trans conversion of radical cations of stilbene derivatives (Y. Kuriyama, T. Arai, H. Sakuragi, & K. Tokumaru, 1990).
Extractives in Pine Bark
Research has also involved the isolation of cis-pinosylvin dimethyl ether, a similar compound, from the benzene extract of jack pine bark. This study offers insights into the occurrence of similar stilbene derivatives in nature (J. Rowe, Carol L. Bower, & E. R. Wagner, 1969).
Polymer Synthesis and Characterization
The compound has been used in the synthesis of thermally stable UV crosslinkable copolyesters. These polymers demonstrate increased thermal stability and UV crosslinkability, indicating potential applications in material science and engineering (S. Montgomery, G. Kannan, E. Galperin, & Sung Dug Kim, 2010).
Supramolecular Control of Fluorescence
Dimethyl cis-stilbene-4,4'-dicarboxylate has applications in controlling fluorescence through reversible encapsulation. This indicates potential utility in the development of supramolecular fluorescence switches (H. Dube, Mark R Ams, & J. Rebek, 2010).
Electrocyclic Reactions
Research on the electrocyclic reactions of tetraenes, including derivatives of dimethyl cis-stilbene-4,4'-dicarboxylate, has provided insights into thermal reactions and the influence of terminal substituents on observable products (E. Marvell, J. Seubert, G. Vogt, G. Zimmer, G. Moy, & James R. Siegmann, 1978).
Safety And Hazards
The product contains no substances which at their given concentration are considered to be hazardous to health . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid contact with skin, eyes or clothing, avoid ingestion and inhalation, and avoid dust formation .
特性
IUPAC Name |
methyl 4-[(Z)-2-(4-methoxycarbonylphenyl)ethenyl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O4/c1-21-17(19)15-9-5-13(6-10-15)3-4-14-7-11-16(12-8-14)18(20)22-2/h3-12H,1-2H3/b4-3- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOODVYOWCWQPMV-ARJAWSKDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C=CC2=CC=C(C=C2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)/C=C\C2=CC=C(C=C2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl cis-stilbene-4,4'-dicarboxylate | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2H-Cyclopenta[b]furan-2-carbonitrile,5-(acetyloxy)hexahydro-,[2R-(2-alpha-,3a-alpha-,5-bta-,6a-alpha](/img/structure/B127817.png)
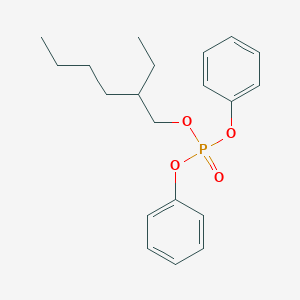
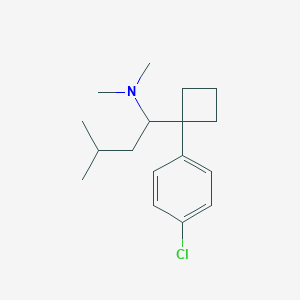
![7-[2-[(E)-3-(3-butylcyclopentyl)-3-hydroxyprop-1-enyl]-3-hydroxy-4,5-dioxocyclopentyl]heptanoic acid](/img/structure/B127823.png)
